7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyrimidine core with a trifluoromethyl group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
The safety information available indicates that this compound should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Future Directions
While specific future directions for 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine were not found in the search results, there is ongoing research into the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This suggests that further study and development of this compound and related compounds could be a promising area of future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of trifluoromethylated precursors and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl group.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.
Trifluoromethylpyridine: Contains the trifluoromethyl group but lacks the imidazo[1,2-a]pyrimidine core.
Uniqueness: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other applications .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJLQUXRRGKXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460461 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-66-2 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375857-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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